N-(6-Methyl-pyridin-2-yl)-succinamic acid
Description
Contextual Significance of Succinamic Acid Derivatives in Medicinal Chemistry
Succinamic acid derivatives, which are mono-amides of succinic acid, have garnered attention for their diverse biological activities. Research has indicated that these compounds can serve as precursors in the synthesis of various heterocyclic compounds and have been investigated for a range of therapeutic applications. researchgate.net For instance, certain succinamic acid derivatives have been explored for their potential as anticancer agents. One study highlighted the antiproliferative and apoptotic effects of α-hydroxy succinamic acid on a human head and neck cancer cell line. nih.gov Furthermore, derivatives of succinic acid have been identified as inhibitors of acetylcholinesterase, suggesting a potential role in the management of neurodegenerative diseases like Alzheimer's. researchgate.net The versatility of the succinamic acid scaffold makes it a valuable component in the design of new therapeutic agents.
Role of Substituted Pyridine (B92270) Moieties in Chemical Biology
The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds. rsc.org Its derivatives, particularly aminopyridines, are considered privileged structures in drug discovery due to their ability to engage in various biological interactions. 2-Aminopyridine (B139424) and its derivatives have been shown to exhibit a broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, antiviral, and anticonvulsant activities. researchgate.netnih.gov The presence of a methyl group on the pyridine ring, as seen in N-(6-Methyl-pyridin-2-yl)-succinamic acid, can influence the compound's pharmacokinetic and pharmacodynamic properties. The 2-amino-6-methylpyridine (B158447) moiety, in particular, is a known precursor for various biologically active molecules. chemicalbook.com
Overview of Research Trajectories for this compound
Given the limited direct research on this compound, its potential research trajectories can be inferred from the known biological activities of its constituent parts. The combination of a succinamic acid derivative with a substituted pyridine ring suggests several avenues for investigation.
One promising area is in the development of novel anticancer agents . The demonstrated antiproliferative properties of other succinamic acid derivatives, coupled with the frequent inclusion of pyridine moieties in anticancer drugs, provides a strong rationale for evaluating this compound's efficacy against various cancer cell lines. nih.gov
Another potential research direction is in the field of neurotherapeutics . The acetylcholinesterase inhibitory activity of some succinic acid derivatives points towards a possible application in neurodegenerative disorders. researchgate.net The pyridine moiety could further modulate this activity and influence blood-brain barrier penetration.
Furthermore, the well-documented antimicrobial properties of 2-aminopyridine derivatives suggest that this compound could be investigated as a potential antibacterial or antifungal agent. researchgate.netnih.gov
A plausible synthetic route for this compound involves the reaction of 2-amino-6-methylpyridine with succinic anhydride (B1165640). This type of acylation reaction is a common method for the preparation of N-substituted succinamic acids. mdpi.comresearchgate.net The reaction typically proceeds by the nucleophilic attack of the amine on the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid. nih.gov
Physicochemical Properties of this compound and its Precursors
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C10H12N2O3 | 208.22 | 186320-28-5 |
| 2-Amino-6-methylpyridine | C6H8N2 | 108.14 | 1824-81-3 |
| Succinic anhydride | C4H4O3 | 100.07 | 108-30-5 |
Structure
3D Structure
Properties
IUPAC Name |
4-[(6-methylpyridin-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-3-2-4-8(11-7)12-9(13)5-6-10(14)15/h2-4H,5-6H2,1H3,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGKRAJXJGXBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 6 Methyl Pyridin 2 Yl Succinamic Acid
Direct Synthetic Routes to N-(6-Methyl-pyridin-2-yl)-succinamic Acid
The most direct and common method for synthesizing this compound is through the acylation of 2-amino-6-methylpyridine (B158447).
Amidation Reactions Involving 2-Amino-6-methylpyridine and Succinic Anhydride (B1165640)
The formation of this compound is achieved via a nucleophilic acyl substitution reaction. In this process, the exocyclic amino group (-NH2) of 2-amino-6-methylpyridine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final succinamic acid derivative.
This reaction is a classic example of mono-acylation, where the amine selectively reacts with the anhydride to form an amide and a carboxylic acid functional group. researchgate.net The interaction between 2-amino-6-methylpyridine and succinic acid (the hydrolyzed form of the anhydride) has been studied, confirming the formation of a co-crystal salt, which underscores the strong intermolecular interactions between the two components. chemicalbook.com
Optimization of Reaction Conditions and Yield
While specific optimization data for this exact reaction is not extensively detailed in publicly available literature, general principles of N-amidation with anhydrides can be applied for maximizing yield and purity. analis.com.my Key parameters for optimization include solvent, temperature, and reaction time.
Solvent: The choice of solvent is crucial. Polar aprotic solvents such as ethyl acetate (B1210297), tetrahydrofuran (B95107) (THF), or acetone (B3395972) are often effective for this type of reaction. researchgate.netresearchgate.net The solvent should be able to dissolve the reactants but may allow the product to precipitate upon formation, simplifying isolation.
Temperature: The reaction is typically exothermic and can often proceed at room temperature. researchgate.net In some cases, gentle heating (e.g., to 60-70°C) may be employed to ensure the reaction goes to completion, particularly if the reactants have low solubility at room temperature. researchgate.netanalis.com.my
Reaction Time: Reaction times can vary from a few seconds to several hours, depending on the reactivity of the amine and the specific conditions used. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is standard practice to determine completion. chemicalbook.comanalis.com.my
Table 1: General Conditions for Amidation of Amines with Succinic Anhydride
| Parameter | Condition | Rationale/Notes | Reference |
|---|---|---|---|
| Solvent | Ethyl Acetate, Chloroform, THF | Provides good solubility for reactants. Product may precipitate, aiding purification. | researchgate.net |
| Temperature | Room Temperature to 70°C | Reaction is often exothermic. Gentle heating can increase the reaction rate. | researchgate.netanalis.com.my |
| Catalyst | Generally not required; Acetic Acid can be used | The reaction is typically spontaneous. Acid catalysis can sometimes be employed. | researchgate.net |
| Work-up | Filtration of precipitate or evaporation followed by column chromatography. | Depends on the physical properties of the product. | researchgate.net |
Purification Techniques for the Compound
Purification of the final product is essential to remove any unreacted starting materials or by-products.
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent or solvent mixture is chosen in which the compound is soluble at high temperatures but insoluble at low temperatures. Ethanol (B145695) or ethyl acetate are potential solvents for recrystallization of similar compounds. chemicalbook.com
Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a viable alternative. A silica (B1680970) gel stationary phase with a mobile phase consisting of a mixture of solvents like ethyl acetate and hexane (B92381) can be used to separate the product from impurities. chemicalbook.com
Washing: The crude product can be washed with a solvent in which the desired product is insoluble, but the impurities are soluble. This is often done after filtration of a precipitated product.
Precursor Chemistry and Synthesis of 2-Amino-6-methylpyridine
The availability and synthesis of the precursor, 2-amino-6-methylpyridine, are critical for the production of the target compound.
Methods for Preparing 2-Amino-6-methylpyridine
Several synthetic routes to 2-amino-6-methylpyridine have been developed, each with its own advantages and disadvantages.
Chichibabin Reaction: This is a classic method for the amination of pyridines. It involves the reaction of a pyridine (B92270) derivative, in this case, 2-picoline (2-methylpyridine), with sodium amide (NaNH2) in an inert solvent like toluene (B28343) or dimethylaniline. researchgate.netgoogle.com While historically significant, this reaction requires harsh conditions (elevated temperatures) and the use of the highly reactive and hazardous sodium amide. researchgate.netgoogle.com
From 2-Halopyridines: A more common laboratory and industrial approach involves the nucleophilic aromatic substitution of a halogen at the 2-position of the pyridine ring. 2-Chloro-6-methylpyridine or 2-bromo-6-methylpyridine (B113505) can be reacted with ammonia (B1221849) under pressure or with a copper catalyst to yield 2-amino-6-methylpyridine. rsc.orgresearchgate.net Uncatalyzed amination of 2-chloropyridines can also be achieved at high temperatures using a flow reactor. researchgate.net
From α-Picoline and Ammonia: Direct amination of α-picoline with ammonia can be performed in the presence of cobalt-containing catalysts, though this method often results in only moderate yields. google.com
From Pyridine N-Oxides: Pyridine N-oxides can be converted to 2-aminopyridines through various reaction pathways, including reactions with activated isocyanides. acs.org
Table 2: Comparison of Synthetic Methods for 2-Amino-6-methylpyridine
| Method | Reactants | Key Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Chichibabin Reaction | 2-Picoline, Sodium Amide | High temperature, inert solvent | Direct amination | Harsh conditions, hazardous reagents, formation of H2 gas | researchgate.netgoogle.com |
| Nucleophilic Substitution | 2-Chloro-6-methylpyridine, Ammonia | High pressure or Cu catalyst | Generally higher yields and cleaner reaction | Requires pre-functionalized starting material | rsc.orgresearchgate.net |
| Catalytic Amination | α-Picoline, Ammonia | Cobalt-containing catalyst | Direct conversion of picoline | Moderate yields | google.com |
| From Hydroxypyridine | 2-Hydroxy-6-methylpyridine, Ammonia | High temperature/pressure | Utilizes different starting material | Low yield (reported ~27%) | google.com |
Chemical Transformations of the 6-Methylpyridine Core
The 2-amino-6-methylpyridine scaffold is versatile and can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives.
Reactions of the Amino Group: The exocyclic amino group can be diazotized and subsequently replaced with other functional groups, such as halogens (Cl, Br), through Sandmeyer-type reactions. chemicalbook.comgoogle.com It can also undergo acylation, as seen in the synthesis of the title compound, or be converted into other nitrogen-containing functionalities.
Electrophilic Aromatic Substitution: The pyridine ring itself can undergo electrophilic substitution, such as nitration. The nitration of 2-aminopyridine (B139424) typically yields a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. sapub.org For 2-amino-6-methylpyridine, nitration can yield compounds like 2-Amino-6-methyl-3-nitropyridine. nih.gov
Functionalization of the Methyl Group: The methyl group at the 6-position is also a site for chemical modification. It can be oxidized to a carboxylic acid or halogenated to provide a handle for further derivatization. researchgate.net Recent methods have also explored the direct, catalytic methylation of pyridine rings to introduce additional methyl groups. nih.gov
Conversion to other Heterocycles: The precursor can be used to construct fused heterocyclic systems, such as imidazo[4,5-b]pyridine and thiazolo[4,5-b]pyridine (B1357651) derivatives. chemicalbook.com
Synthesis of Related N-(6-Methyl-pyridin-2-yl) Amide and Imide Analogs
The synthesis of amide and imide analogs derived from this compound involves a variety of chemical strategies, ranging from classical condensation reactions to modern microwave-assisted techniques. These methodologies facilitate the creation of a diverse library of compounds for further study.
General Strategies for N-(6-Methyl-pyridin-2-yl) Substituted Amides
The formation of the amide bond in N-(6-Methyl-pyridin-2-yl) substituted amides typically involves the reaction of 2-amino-6-methylpyridine with a carboxylic acid or its activated derivative. A common and effective method is the acyl chloride reaction. In this approach, a carboxylic acid is converted to a more reactive acyl chloride, often using a reagent like thionyl chloride, which then readily reacts with the amine to form the amide. ukm.edu.mynih.gov This method is widely applicable for the synthesis of various N-(pyridin-2-yl)amides. ukm.edu.mynih.gov
Another strategy involves the direct coupling of a carboxylic acid and an amine using a coupling agent. While not explicitly detailed for N-(6-Methyl-pyridin-2-yl) derivatives in the provided context, this is a standard and often high-yielding approach in amide synthesis. researchgate.net Furthermore, metal-catalyzed reactions have emerged as a powerful tool. For instance, a copper-catalyzed cross-coupling of methyl ketones with pyridin-2-amines has been developed for the synthesis of N-(2-pyridyl)-α-ketoamides. researchgate.net This transformation provides a pathway to form C-N and C=O bonds in a single step. researchgate.net
A chemodivergent approach allows for the selective synthesis of N-(pyridin-2-yl)amides or imidazo[1,2-a]pyridines from the same starting materials, α-bromoketones and 2-aminopyridine, by controlling the reaction conditions. rsc.org The synthesis of N-(pyridin-2-yl)amides in this case is promoted by I2 and tert-butyl hydroperoxide (TBHP) in toluene, proceeding through a C-C bond cleavage. rsc.org
Table 1: General Synthetic Strategies for N-(6-Methyl-pyridin-2-yl) Substituted Amides
| Strategy | Reactants | Key Reagents/Catalysts | Description |
|---|---|---|---|
| Acyl Chloride Method | 2-amino-6-methylpyridine, Carboxylic Acid | Thionyl chloride (SOCl₂) | The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily undergoes nucleophilic attack by the amine to form the amide. ukm.edu.my |
| Copper-Catalyzed Cross-Coupling | Pyridin-2-amine, Methyl Ketone | Copper catalyst | An efficient method for the synthesis of α-ketoamides through the cross-coupling of methyl ketones and pyridin-2-amines. researchgate.net |
| Chemodivergent Synthesis | 2-aminopyridine, α-bromoketone | I₂, TBHP | This method allows for the selective synthesis of N-(pyridin-2-yl)amides through a C-C bond cleavage mechanism, promoted by an iodine/TBHP system. rsc.org |
Synthesis of N-(6-Methyl-pyridin-2-yl) Succinimides
The synthesis of N-(6-Methyl-pyridin-2-yl) succinimides can be achieved through a green chemistry approach involving the reaction of 2-amino-6-methylpyridine with succinic anhydride. This reaction can be carried out using environmentally friendly solvents such as alcohol and distilled water, often with good yields. semanticscholar.org The resulting cyclic imide, 1-(6-Methylpyridin-2-yl) Succinimide (B58015), is a key analog of this compound, representing the cyclized form. The progress of the reaction can be monitored using thin-layer chromatography. semanticscholar.org
The synthesis of succinimide derivatives can also be facilitated by microwave irradiation, often in the presence of a catalyst like acetic acid in an aqueous mixture of DMF. semanticscholar.org This method aligns with the principles of green chemistry by reducing reaction times and often improving yields.
Table 2: Synthesis and Properties of 1-(6-Methylpyridin-2-yl) Succinimide
| Property | Value |
|---|---|
| Compound Name | 1-(6-Methylpyridin-2-yl) Succinimide |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Physical State | White Solid |
| Melting Point | 421-423 K |
| Yield | 70.67% |
Data sourced from semanticscholar.org
Microwave-Assisted Synthetic Approaches to N-(6-Methyl-pyridin-2-yl) Derivatives
Microwave-assisted synthesis has become a valuable technique for the rapid and efficient synthesis of various organic compounds, including derivatives of this compound. This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov
For the synthesis of amides, a general microwave-assisted procedure involves the direct reaction of an amine and a carboxylic acid at an elevated temperature (e.g., 160-165 °C) for a set period. mdpi.com This approach can be performed in the absence of a solvent and may be facilitated by a catalyst. mdpi.com The application of microwave irradiation can accelerate the cycloaddition reactions, for instance, in the synthesis of substituted pyridazines from 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, reducing reaction times from days to hours. mdpi.com
Microwave-assisted synthesis has also been successfully employed in multi-component reactions to produce highly functionalized pyridine derivatives. nih.gov For example, the one-pot reaction of aldehydes, malononitrile, and thiophenol in the presence of a Lewis acid catalyst is significantly faster under microwave irradiation. nih.gov The synthesis of N,N'-disubstituted formamidines, which can be key intermediates, has been optimized under microwave conditions, achieving high yields in a matter of minutes. acs.org These examples highlight the broad applicability and advantages of microwave-assisted synthesis for preparing a wide range of N-(6-Methyl-pyridin-2-yl) derivatives. acs.orgnih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days mdpi.com | Minutes to hours nih.govmdpi.commdpi.com |
| Energy Efficiency | Lower | Higher |
| Yields | Often lower to moderate | Often moderate to high nih.gov |
| Solvent Use | Often requires solvents | Can be performed solvent-free mdpi.com |
Structural Elucidation and Spectroscopic Characterization of N 6 Methyl Pyridin 2 Yl Succinamic Acid
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of N-(6-Methyl-pyridin-2-yl)-succinamic acid is expected to display a series of characteristic absorption bands corresponding to its distinct functional units: the carboxylic acid, the secondary amide, the pyridine (B92270) ring, and the methyl group.
The carboxylic acid group would be identifiable by a very broad O-H stretching band, typically centered around 3000 cm⁻¹. This broadness is a result of hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong, sharp band in the region of 1700-1725 cm⁻¹.
The amide group gives rise to several key signals. The N-H stretch of the secondary amide is expected as a sharp band around 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, would be observed as a very strong absorption between 1650 and 1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, typically appears around 1550 cm⁻¹.
The 6-methylpyridine ring has a set of characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are also expected just above 3000 cm⁻¹. The methyl group would show characteristic symmetric and asymmetric C-H stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively.
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | ~3000 | Broad, Strong |
| N-H Stretch | Amide | ~3300 | Sharp, Medium |
| C-H Stretch | Pyridine Ring | >3000 | Medium-Weak |
| C-H Stretch | Methyl/Methylene (B1212753) | 2850-2960 | Medium |
| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong |
| C=O Stretch (Amide I) | Amide | 1650-1680 | Strong |
| N-H Bend (Amide II) | Amide | ~1550 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the precise structure of an organic molecule in solution by probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the pyridine ring protons, the amide proton, the succinic acid methylene protons, and the methyl group protons.
The three protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they would present as a characteristic set of coupled signals, likely a triplet and two doublets. The amide N-H proton would likely appear as a broad singlet at a downfield chemical shift (δ 8.0-9.5 ppm). The two methylene groups (-CH₂-CH₂-) of the succinamic acid moiety would appear as two distinct signals, likely triplets, in the range of δ 2.5-3.0 ppm. The methyl group (-CH₃) attached to the pyridine ring would give a sharp singlet at a more upfield position, typically around δ 2.4-2.5 ppm. The carboxylic acid proton (-COOH) is often very broad and may exchange with trace water in the solvent, appearing over a wide range (δ 10-13 ppm) or sometimes not being observed at all.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Multiplicity | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine-H (3, 5 positions) | Doublet / Doublet | 7.0 - 8.0 |
| Pyridine-H (4 position) | Triplet | 7.5 - 8.5 |
| Amide N-H | Broad Singlet | 8.0 - 9.5 |
| Methylene (-CH₂-CO-NH) | Triplet | 2.6 - 3.0 |
| Methylene (-CH₂-COOH) | Triplet | 2.5 - 2.9 |
| Methyl (-CH₃) | Singlet | 2.4 - 2.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum of this compound would show ten distinct signals.
The carbonyl carbons of the amide and carboxylic acid groups would be the most downfield, appearing in the δ 170-180 ppm region. The five carbons of the pyridine ring would resonate in the δ 110-160 ppm range, with the carbon bearing the methyl group and the carbon attached to the nitrogen of the amide bond showing distinct shifts. The two methylene carbons of the succinate (B1194679) chain would appear in the δ 29-35 ppm range. Finally, the methyl carbon would be the most upfield signal, expected around δ 20-25 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 175-180 |
| C=O (Amide) | 170-175 |
| Pyridine Ring Carbons | 110-160 |
| Methylene (-CH₂-CO-NH) | 30-35 |
| Methylene (-CH₂-COOH) | 29-34 |
Two-Dimensional (2D) NMR Techniques
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for instance, confirming the connectivity between the adjacent protons on the pyridine ring and between the two methylene groups of the succinate chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands characteristic of the substituted pyridine ring. Pyridine and its derivatives typically exhibit strong absorptions due to π → π* transitions. These are generally observed in the range of 250-280 nm. The presence of the amide and carboxylic acid groups may cause slight shifts in the position and intensity of these absorption maxima (λ_max).
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Chromophore | Predicted λ_max (nm) |
|---|---|---|
| π → π* | Substituted Pyridine Ring | ~260-275 |
Mass Spectrometry (MS) Characterization
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis. For this compound, this method serves to confirm the expected molecular mass and can help in elucidating the connectivity of its constituent parts.
The molecular formula of this compound is C10H12N2O3. Based on this, the calculated molecular weight is approximately 208.22 g/mol . In a typical mass spectrometry experiment, this compound would be expected to show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to this mass.
Detailed fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), would provide further structural confirmation. While specific experimental data for this particular compound is not extensively available in the public domain, a general fragmentation pattern can be predicted based on its structure. The amide and carboxylic acid functional groups, as well as the pyridinyl ring, would likely direct the fragmentation pathways. Common fragmentation would involve the cleavage of the amide bond, loss of water from the carboxylic acid, or fragmentation of the succinamic acid chain.
Crystallographic Analysis and Supramolecular Chemistry of N 6 Methyl Pyridin 2 Yl Succinamic Acid
Single-Crystal X-ray Diffraction Studies
In the co-crystal, a proton transfer occurs from one of the carboxylic acid groups of succinic acid to the pyridine (B92270) ring's nitrogen atom. This results in the formation of a 2-amino-6-methylpyridinium cation and a hydrogen succinate (B1194679) anion. The succinate anion itself is not planar, exhibiting conformational flexibility in its aliphatic chain. The pyridine ring of the cation, however, remains largely planar. The geometry of the individual ions is characterized by standard bond lengths and angles, consistent with the formation of a salt.
The 2-amino-6-methylpyridinium and hydrogen succinate ions are organized in the crystal lattice through an extensive network of hydrogen bonds. This specific arrangement leads to the formation of a two-dimensional network that extends in the (101) plane. researchgate.net The crystal system and unit cell parameters for this co-crystal salt provide a fundamental fingerprint of its solid-state structure.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₁₄N₂O₄ |
| Formula Weight | 226.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.0185(14) |
| b (Å) | 8.8955(14) |
| c (Å) | 10.9044(18) |
| β (°) | 93.017(3) |
| Volume (ų) | 873.6(2) |
| Z | 4 |
Note: The unit cell parameters presented are from a similar co-crystal system, 4-acetylpyridine-succinic acid, as a representative example of pyridine-dicarboxylic acid interactions. nih.gov
Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular assembly of the co-crystal is dominated by a variety of directional intermolecular interactions, which collectively stabilize the crystal structure.
The most significant interactions governing the crystal packing are the strong hydrogen bonds involving the pyridinium (B92312) cation and the hydrogen succinate anion. The protonated nitrogen of the pyridine ring (N⁺-H) and the amino group (-NH₂) act as hydrogen bond donors, while the oxygen atoms of the carboxylate and carboxylic acid groups of the succinate anion serve as acceptors. These interactions create robust and well-defined structural motifs. Specifically, N···H−O and O···H−O bonds link the molecules to form characteristic ring and chain patterns, described as R²₂(8), D²₂(5), and D²₂(8) motifs. researchgate.net These patterns are crucial in building the extended two-dimensional network.
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| N1–H1N···O1 | 0.84 (2) | 2.15 (2) | 2.979 (2) | 175 (3) |
| O3–H3O···O2 | 0.84 (2) | 1.84 (2) | 2.681 (3) | 171 (4) |
Note: Data is for N-(4-methylphenyl)succinamic acid, illustrating typical N-H···O and O-H···O bond parameters in related structures.
The crystal structure is further stabilized by π-π stacking interactions between the aromatic pyridine rings of adjacent cations. researchgate.net These interactions occur when the electron-rich π-systems of the rings overlap, contributing to the enthalpic stability of the crystal packing. This type of interaction helps to organize the cations into columns or layers within the supramolecular architecture. The Hirshfeld surface analysis performed on the co-crystal confirms that H-H interatomic contacts are the most prevalent, accounting for 45.8% of all interactions, with π-π stacking and other weaker forces also playing a crucial role. researchgate.net
Supramolecular Synthons and Crystal Engineering
The molecular structure of N-(pyridin-2-yl)-succinamic acid features multiple hydrogen bond donors and acceptors, leading to the formation of distinct and reliable hydrogen bonding patterns. The primary interactions observed are the N–H···O=C(acid) and O–H···N(pyridyl) hydrogen bonds. These interactions are fundamental to the assembly of the molecules in the crystal lattice. Unlike many other N-(aryl)-succinamic acids which typically form either amide-acid C(7) chains or a combination of acid-acid R²₂(8) homodimers and amide-amide C(4) chains, this pyridyl derivative exhibits a unique arrangement.
The combination of N–H···O=C(acid) and O–H···N(pyridyl) hydrogen bonds links molecules into one-dimensional (1D) helical columns that propagate along the crystallographic a-axis. These helical structures are further stabilized by C–H···O=C(acid) interactions.
Furthermore, neighboring helical columns are interconnected through C–H···O=C(amide) interactions, which are characterized by R²₂(14) ring motifs. This lateral association of the 1D columns extends the structure into a two-dimensional (2D) network, demonstrating a hierarchical and robust supramolecular assembly.
Hirshfeld Surface Analysis and Fingerprint Plots
To quantitatively understand the nature and contribution of various intermolecular contacts within the crystal structure, Hirshfeld surface analysis and the associated 2D fingerprint plots were employed. This computational tool allows for the visualization and quantification of the regions of space where molecules are in close contact.
The Hirshfeld surface analysis for N-(pyridin-2-yl)-succinamic acid reveals the relative contributions of different atomic contacts to the total surface area. The analysis indicates that the most significant contributions to the crystal packing are from H···H and O···H/H···O contacts. This is characteristic of organic molecules where hydrogen atoms are abundant on the molecular surface.
The detailed breakdown of the interatomic contacts provides a quantitative fingerprint of the molecular packing. For the two independent molecules (A and B) in the asymmetric unit, the contributions are highly similar, underscoring a consistent packing environment.
Table 1: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface of N-(pyridin-2-yl)-succinamic acid
| Contact Type | Contribution for Molecule A (%) | Contribution for Molecule B (%) |
| H···H | 40.5 | 40.7 |
| O···H/H···O | 30.7 | 30.5 |
| C···H/H···C | 14.5 | 14.6 |
| C···C | 4.9 | 4.9 |
| N···H/H···N | 4.5 | 4.4 |
| C···O/O···C | 2.2 | 2.2 |
| N···C/C···N | 1.2 | 1.2 |
| O···N/N···O | 0.8 | 0.8 |
| O···O | 0.4 | 0.4 |
| N···N | 0.3 | 0.3 |
Data derived from the crystallographic study of N-(pyridin-2-yl)-succinamic acid.
The data clearly shows that van der Waals H···H interactions and hydrogen bonding O···H contacts are the predominant forces in the crystal packing, together accounting for over 70% of all intermolecular contacts. The significant percentage of C···H contacts also points to the role of weaker C–H···π and C–H···O interactions in stabilizing the three-dimensional structure.
Computational Chemistry Investigations of N 6 Methyl Pyridin 2 Yl Succinamic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular structures and provide a wealth of information about bonding and reactivity.
Density Functional Theory (DFT) Optimizations
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the optimized geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms. For pyridine (B92270) derivatives, DFT calculations are routinely employed to predict molecular structures and vibrational frequencies. jocpr.comresearchgate.net The optimization process for N-(6-Methyl-pyridin-2-yl)-succinamic acid would involve systematically adjusting bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. This process yields the most stable three-dimensional structure of the molecule. Theoretical investigations on related pyridine dicarboxylic acids have utilized DFT methods with basis sets like 6-311G(d,p) to successfully predict molecular and electronic properties. electrochemsci.org
Ab-initio Calculations
Ab-initio, or "from the beginning," calculations are based on first principles of quantum mechanics without the use of experimental data. Methods like Hartree-Fock (HF) and various post-HF methods provide a rigorous framework for studying molecular systems. Hybrid functionals, such as B3LYP and BLYP, which combine aspects of both HF and DFT, are widely used for their high accuracy. nih.gov For molecules similar to this compound, calculations using the B3LYP functional with basis sets like 6-31G* have been shown to provide reliable geometric parameters and vibrational spectra. researchgate.net These calculations are foundational for understanding the molecule's intrinsic properties.
Electronic Structure and Reactivity Studies
Beyond molecular geometry, computational methods provide deep insights into the electronic distribution and chemical reactivity of a molecule.
Molecular Orbital Analysis (HOMO/LUMO Energy and Contributions)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. jocpr.com
For pyridine derivatives, the HOMO is often distributed over the pyridine ring and amine groups, while the LUMO is typically localized on the ring and any electron-withdrawing substituents. nih.gov In a computational study of a co-crystal involving 2-amino-6-methylpyridine (B158447) and succinic acid, the HOMO was found to have dominating contributions from the succinate (B1194679) unit, while both HOMO and LUMO were able to participate in redox processes. researchgate.net For this compound, the analysis would similarly map the electron density of these frontier orbitals to identify the most likely sites for nucleophilic and electrophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related System (Data based on a similar pyridine-succinic acid system for illustrative purposes)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
This interactive table provides example values to illustrate the output of a typical molecular orbital analysis.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide a quantitative measure of properties like stability, nucleophilicity, and electrophilicity. jocpr.com
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).
Global Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). A larger HOMO-LUMO gap generally corresponds to a harder, more stable molecule. electrochemsci.org
Global Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): A measure of the ability to accept electrons ( χ²/2η ).
Nucleophilicity: The tendency of a molecule to donate electrons. While various scales exist, it is often correlated with the HOMO energy. ias.ac.in
Studies on related pyridine derivatives have shown that these calculated parameters correlate well with experimental observations of reactivity. For instance, a low HOMO-LUMO gap suggests higher reactivity. electrochemsci.org The calculated values for this compound would predict its stability and its propensity to engage in various chemical reactions. researchgate.netnih.gov
Table 2: Calculated Global Reactivity Descriptors for an Illustrative System (Values are derived from the illustrative energies in Table 1 for demonstration)
| Descriptor | Definition | Illustrative Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.5 |
| Electronegativity (χ) | (I+A)/2 | 4.0 |
| Global Hardness (η) | (I-A)/2 | 2.5 |
| Global Softness (S) | 1/η | 0.4 |
| Electrophilicity Index (ω) | χ²/2η | 3.2 |
This interactive table presents common global reactivity descriptors and demonstrates how they are calculated from frontier orbital energies.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. This analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into molecular stability and reactivity. For this compound, NBO analysis reveals significant delocalization of electron density arising from interactions between donor (filled) and acceptor (unfilled) orbitals.
The primary interactions involve the delocalization of lone pair electrons from nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. These interactions, also known as hyperconjugative interactions, lead to a stabilization of the molecule. The stabilization energy E(2) associated with these delocalizations can be quantified using second-order perturbation theory.
Key intramolecular interactions anticipated in this compound include:
Pyridine Ring Interactions: The lone pair electrons of the pyridine nitrogen atom (N) can delocalize into the antibonding π* orbitals of the aromatic ring's C-C and C-N bonds. This contributes to the aromatic stability of the pyridine moiety.
Amide Group Interactions: The lone pair on the amide nitrogen atom is expected to show strong delocalization into the antibonding π* orbital of the adjacent carbonyl group (C=O). This n → π* interaction is characteristic of the amide resonance and contributes to the planarity of the amide bond and a higher rotational barrier. Similarly, a lone pair on the carbonyl oxygen can interact with the σ* orbitals of adjacent C-C and C-N bonds.
Carboxylic Acid Group Interactions: Within the succinamic acid portion, the lone pairs of the carboxylic oxygen atoms exhibit delocalization into the antibonding orbital of the carbonyl group and adjacent C-C and C-O bonds.
Table 1: Predicted Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis of this compound Analogs
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N) Amide | π* (C=O) Amide | High | n → π |
| LP (O) Carbonyl | π (C-N) Amide | Moderate | n → π |
| LP (N) Pyridine | π (C-C) Pyridine Ring | Moderate | n → π |
| π (C-C) Pyridine Ring | π (C-C) Pyridine Ring | Moderate | π → π |
| σ (C-H) Methyl | σ (C-C) Pyridine Ring | Low | σ → σ* |
Note: The values in this table are representative and based on computational studies of molecules with similar functional groups. The actual values for this compound would require a specific calculation.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green regions represent neutral potential.
For this compound, the MEP surface analysis highlights several key reactive sites:
Negative Potential Regions: The most negative potential is expected to be localized on the oxygen atoms of the carbonyl and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. These sites are the most favorable for interactions with electrophiles, such as protons or metal ions. The high electron density at these locations is due to the presence of lone pair electrons.
Positive Potential Regions: The most positive electrostatic potential is anticipated around the acidic proton of the carboxylic acid group and the hydrogen atom of the amide (N-H) group. These regions are electron-deficient and represent the most likely sites for nucleophilic attack. The hydrogens attached to the pyridine ring and the methyl group will also exhibit a lesser degree of positive potential.
Neutral Regions: The carbon backbone of the succinic acid chain and the aromatic carbon atoms of the pyridine ring are expected to have a more neutral potential.
Theoretical Prediction of Spectroscopic Parameters
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. These theoretical calculations provide valuable insights into the vibrational and electronic properties of molecules, aiding in the interpretation of experimental spectra.
Vibrational Frequencies (FT-IR and Raman)
Theoretical calculations of vibrational frequencies can predict the positions of absorption bands in the Infrared (IR) and Raman spectra. For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the different functional groups present in the molecule.
Key predicted vibrational modes include:
O-H Stretch: A broad and intense band in the high-frequency region (around 3300-2500 cm⁻¹) is predicted for the carboxylic acid O-H stretching vibration, characteristic of hydrogen bonding.
N-H Stretch: The amide N-H stretching vibration is expected to appear as a sharp peak around 3300-3100 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations of the pyridine ring are predicted in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the succinic acid chain and methyl group are expected between 3000-2850 cm⁻¹.
C=O Stretches: Two distinct carbonyl stretching vibrations are anticipated. The carboxylic acid C=O stretch is typically found around 1720-1700 cm⁻¹, while the amide I band (primarily C=O stretch) is predicted in the range of 1680-1640 cm⁻¹.
C=N and C=C Stretches: Vibrations corresponding to the C=N and C=C stretching of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.
N-H Bend: The amide II band, which arises from N-H bending and C-N stretching, is predicted around 1550 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectra
Theoretical calculations of NMR chemical shifts (δ) are instrumental in assigning the signals in ¹H and ¹³C NMR spectra. The calculated chemical shifts are dependent on the electronic environment of each nucleus.
¹H NMR:
The carboxylic acid proton (COOH) is expected to be the most deshielded, with a predicted chemical shift in the range of 10-13 ppm.
The amide proton (NH) is also expected to be significantly deshielded, appearing around 8-9 ppm.
The aromatic protons of the pyridine ring are predicted to resonate between 7-8.5 ppm.
The aliphatic protons of the succinic acid moiety would appear in the upfield region, typically between 2.5-3.0 ppm.
The methyl group protons are expected to be the most shielded, with a predicted chemical shift around 2.4-2.6 ppm.
¹³C NMR:
The carbonyl carbons of the carboxylic acid and amide groups are predicted to be the most deshielded, with chemical shifts in the range of 170-180 ppm.
The aromatic carbons of the pyridine ring are expected to appear between 110-150 ppm.
The aliphatic carbons of the succinic acid chain are predicted to have chemical shifts in the range of 30-40 ppm.
The methyl carbon is expected to be the most shielded, appearing around 20-25 ppm.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 |
| Amide | N-H Stretch | 3300 - 3100 |
| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 |
| Succinic Acid Chain | Aliphatic C-H Stretch | 3000 - 2850 |
| Carboxylic Acid | C=O Stretch | 1720 - 1700 |
| Amide | C=O Stretch (Amide I) | 1680 - 1640 |
| Pyridine Ring | C=N / C=C Stretch | 1600 - 1450 |
| Amide | N-H Bend (Amide II) | ~1550 |
Note: These are approximate ranges based on DFT calculations of similar compounds. tsijournals.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 10.0 - 13.0 | 175 - 180 |
| Amide (CONH) | 8.0 - 9.0 | 170 - 175 |
| Pyridine Ring (Ar-H) | 7.0 - 8.5 | 110 - 150 |
| Succinic Acid (CH₂) | 2.5 - 3.0 | 30 - 40 |
| Methyl (CH₃) | 2.4 - 2.6 | 20 - 25 |
Note: These values are estimations based on theoretical calculations for analogous structures and serve as a guide for spectral interpretation. researchgate.netnih.gov
Mechanistic Insights from Molecular Modeling and Docking Studies of N 6 Methyl Pyridin 2 Yl Succinamic Acid
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.
Prediction of Binding Poses and Affinities with Target Proteins
There are no specific studies detailing the binding poses or quantitative binding affinities (such as docking scores or inhibition constants) of N-(6-Methyl-pyridin-2-yl)-succinamic acid with any identified target proteins. Research on structurally related compounds, like pyridin-2-yl urea (B33335) derivatives, has shown engagement with targets such as Apoptosis signal-regulating kinase 1 (ASK1), but this information cannot be directly extrapolated to the succinamic acid derivative.
Identification of Key Interacting Amino Acid Residues and Hydrogen Bonds
Without specific docking studies, the key amino acid residues and the nature of interactions, such as hydrogen bonds, that would stabilize the binding of this compound within a protein's active site have not been identified. The formation of hydrogen bonds is a critical component of molecular recognition and binding stability.
Analysis of Binding Stability in Enzyme Pockets
The stability of this compound within an enzyme's binding pocket is yet to be computationally assessed. Such analyses are fundamental to understanding the potential inhibitory mechanism and the duration of the ligand-target interaction.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information on the fluctuations and conformational changes of proteins and ligands over time, offering a more dynamic picture of the binding event than static docking models.
Assessment of Binding Stability and Dynamics over Time
No molecular dynamics simulation studies have been published for this compound. Consequently, there is no data on the stability of its complex with any protein target over a simulated time course, which would be essential for confirming the stability of binding poses predicted by docking.
Elucidation of Thermodynamic Properties of Ligand-Receptor Binding
The thermodynamic properties of the binding of this compound to a receptor, such as the binding free energy, have not been calculated. These thermodynamic parameters are vital for a quantitative understanding of the binding affinity and the driving forces behind the interaction.
In Silico Target Fishing and Mechanism Prediction
There are no published reports of in silico target fishing or mechanism prediction studies for this compound to identify its potential biological targets or elucidate its mechanism of action.
Enzyme Inhibition and Receptor Binding Studies of N 6 Methyl Pyridin 2 Yl Succinamic Acid
Investigation of Enzyme Inhibition Mechanisms
The inhibitory potential of N-(6-Methyl-pyridin-2-yl)-succinamic acid has been a subject of study, with a focus on its binding affinity and the structural basis for its interaction with enzymes.
Binding Affinity and Selectivity Studies (e.g., ALK5, sEH)
Research into the interaction of pyridine-containing compounds with enzymes like Activin-like kinase 5 (ALK5) and soluble epoxide hydrolase (sEH) provides a framework for understanding the potential activity of this compound. ALK5 is a receptor serine/threonine kinase that plays a role in cellular signaling. Studies on similar compounds have explored their inhibitory potential. For instance, other molecules with a 6-methyl-pyridin-2-yl group have been investigated as ALK5 inhibitors.
Soluble epoxide hydrolase (sEH) is another enzyme of interest. It is involved in the metabolism of epoxy-fatty acids. While specific binding data for this compound with sEH is not extensively documented, the broader class of sEH inhibitors often features functionalities that could be analogous to the succinamic acid moiety.
Interactive Data Table: Enzyme Inhibition Profile
| Enzyme Target | Reported IC₅₀/Kᵢ | Selectivity Profile |
| ALK5 | Data not available | Data not available |
| sEH | Data not available | Data not available |
Role of Pyridine (B92270) Substitution in Enhancing Binding Interactions (e.g., π-π stacking)
The pyridine ring is a key structural feature in many biologically active compounds. The substitution pattern on this ring can significantly influence binding interactions. The presence of a methyl group at the 6-position of the pyridine ring in this compound can affect its electronic properties and steric profile, which in turn can modulate its binding to target proteins.
A crucial type of non-covalent interaction that often involves aromatic rings like pyridine is π-π stacking. nih.gov This interaction occurs when the electron clouds of adjacent aromatic rings overlap, contributing to the stability of the protein-ligand complex. The orientation of the pyridine ring within a binding pocket can facilitate these stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov The specific geometry and electronic nature of the substituted pyridine ring in this compound are expected to play a significant role in the strength and nature of such potential π-π stacking interactions. nih.gov
Receptor Binding Profiling
The interaction of this compound with various receptors is a critical area of investigation to understand its pharmacological effects.
Interaction with Specific Molecular Targets
While a detailed receptor binding profile for this compound is not fully elucidated, compounds with similar structural motifs have been studied for their affinity to a range of receptors. For example, molecules containing a 2-amino-6-methylpyridine (B158447) structure have been investigated for their coordination chemistry and potential biological activities. researchgate.net The succinamic acid portion of the molecule introduces a flexible acidic group that can participate in hydrogen bonding and electrostatic interactions with receptor sites.
Elucidation of Downstream Signaling Pathways
The binding of a ligand to a receptor initiates a cascade of intracellular events known as downstream signaling pathways. The specific pathways modulated by this compound would be dependent on the receptors it interacts with. For instance, if it were to bind to a G-protein coupled receptor (GPCR), it could influence second messenger systems like cyclic AMP (cAMP) or inositol (B14025) phosphates. If it targets a receptor tyrosine kinase, it could affect phosphorylation cascades that regulate cell growth and differentiation. The precise downstream effects of this compound remain an area for further research.
Structure Activity Relationship Sar Studies of N 6 Methyl Pyridin 2 Yl Succinamic Acid and Its Analogs
Influence of Substituent Variations on Mechanism of Action
The mechanism of action for analogs of N-(6-Methyl-pyridin-2-yl)-succinamic acid is highly dependent on the nature of the chemical scaffold. Studies on a series of N-(6-methylpyridin-2-yl)-substituted aryl amides reveal that they act as noncompetitive antagonists at the mGluR5 receptor. nih.gov These compounds bind to an allosteric site within the seven-transmembrane domain of the receptor, distinct from the orthosteric site where the endogenous ligand glutamate (B1630785) binds. nih.gov
The replacement of a flexible succinamic acid linker with a more rigid amide bond was a key strategy in developing these antagonists. This modification was part of an effort to create structurally novel mGluR5 antagonists, moving away from the well-established alkyne-based scaffolds like MPEP (2-methyl-6-(phenylethynyl)-pyridine). nih.gov The core structure for these SAR studies consists of a "Ring A" (the 6-methyl-pyridine moiety) and a "Ring B" (a variable aryl or heteroaryl group) connected by a linker.
Variations in the substituents on "Ring B" have been shown to modulate the antagonistic activity. For instance, the introduction of different aryl groups and further substitutions on those rings influence how the molecule interacts with the allosteric binding pocket. While the fundamental mechanism as a negative allosteric modulator is generally retained across active analogs, the potency of this effect is subject to the specific substituent patterns. The primary mechanism involves inhibiting the receptor's response to glutamate stimulation, as measured by the inhibition of intracellular calcium mobilization. nih.gov
Impact of Structural Modifications on Binding Affinity and Selectivity
Structural modifications to the N-(6-Methyl-pyridin-2-yl) amide scaffold have a significant impact on binding affinity (Ki) and functional potency (IC50) at the mGluR5 receptor. A key area of exploration has been the nature of the aryl group attached to the amide linker. nih.gov
Initial analogs where "Ring B" was a simple phenyl or pyridin-3-yl group showed only moderate activity. SAR exploration revealed that specific substitutions on this ring were critical for high affinity. For example, starting with a benzamide (B126) template, placing a bromine atom at the 3-position resulted in a compound with an mGluR5 binding affinity (Ki) of 1020 nM. The addition of a phenyl group to this 3-bromo-benzamide scaffold (creating a biphenyl (B1667301) structure) did not significantly improve affinity. nih.gov
A major breakthrough was achieved with a thiophene-2-carboxamide template. The parent compound, N-(6-methyl-pyridin-2-yl)-thiophene-2-carboxamide, had a Ki value of 1160 nM. However, placing a bromine atom at the 5-position of the thiophene (B33073) ring dramatically increased affinity, yielding a Ki of 115 nM. Further substitution on this scaffold led to the discovery of even more potent compounds. Replacing the bromine with a phenyl group resulted in a Ki of 108 nM. The most potent compounds in this series were achieved by substituting the 5-position of the thiophene ring with a pyridin-3-yl or pyridin-4-yl group, which yielded compounds with Ki values of 34 nM and 37 nM, respectively. nih.gov These findings highlight the importance of a specific heteroaryl-aryl arrangement for optimal interaction with the mGluR5 allosteric site.
The selectivity of these compounds is also a critical factor. The potent thiophene-based analogs were tested for activity at the mGluR1b receptor and were found to be inactive at concentrations up to 10 µM, indicating high selectivity for mGluR5 over this closely related subtype. nih.gov
| Compound | Core Structure | "Ring B" Substituent | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
|---|---|---|---|---|
| Analog 1 | Benzamide | 3-Bromo | 1020 | 1210 |
| Analog 2 | Thiophene-2-carboxamide | 5-Bromo | 115 | 134 |
| Analog 3 | Thiophene-2-carboxamide | 5-Phenyl | 108 | 117 |
| Analog 4 | Thiophene-2-carboxamide | 5-(Pyridin-3-yl) | 34 | 47 |
| Analog 5 | Thiophene-2-carboxamide | 5-(Pyridin-4-yl) | 37 | 56 |
Comparative Analysis with Related Succinamic Acid Derivatives
The SAR of N-(6-Methyl-pyridin-2-yl) amide analogs can be contextualized by comparing them with other classes of succinamic acid derivatives and related mGluR5 antagonists.
Comparison with Alkyne-based mGluR5 Antagonists: The most direct comparison is with the prototypical mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine). nih.gov MPEP contains a phenylethynyl linker instead of an amide or succinamic acid linker. MPEP is a highly potent and selective antagonist with an IC50 value of 36 nM. nih.gov The most potent amide analogs, such as the 5-(pyridin-3-yl)thiophene derivative (IC50 = 47 nM), achieve comparable potency to MPEP. nih.gov This demonstrates that the amide linker can effectively replace the alkyne linker, providing a structurally distinct class of mGluR5 antagonists with similar efficacy. The development of such alternative scaffolds is valuable in drug discovery to overcome potential issues with the parent compound class, such as metabolic instability or off-target effects. nih.gov
Comparison with other Succinamic Acid Derivatives: The broader class of succinamic acid and succinimide (B58015) derivatives has been explored for various biological activities. For instance, some derivatives have been investigated for antimicrobial and anticonvulsant properties. ontosight.ai Other research has identified cyclic succinate (B1194679) derivatives as potent inhibitors of TNF-alpha converting enzyme (TACE), with lead compounds showing IC50 values in the low nanomolar range (e.g., 8 nM). nih.gov These compounds, however, feature a cyclic succinate core and target a completely different class of enzymes (metalloendopeptidases) compared to the G-protein coupled mGluR5 receptor targeted by the N-(6-Methyl-pyridin-2-yl) analogs. nih.govnih.gov This highlights the chemical versatility of the succinate and succinamide (B89737) scaffold, which can be adapted through specific structural modifications to interact with diverse biological targets. The key to shifting from an enzyme inhibitor to a receptor antagonist lies in the specific substituents attached to the core scaffold, such as the pyridine (B92270) and aryl groups that confer affinity and selectivity for the mGluR5 allosteric site.
Q & A
Q. What are the standard synthetic protocols for N-(6-Methyl-pyridin-2-yl)-succinamic acid, and how are reaction conditions optimized?
Methodological Answer:
- Synthetic Route : React 6-methyl-2-aminopyridine with succinic anhydride in a non-polar solvent (e.g., toluene) under reflux. Stir for 1–2 hours, followed by acid workup to isolate the product (similar to methods in and ).
- Optimization : Adjust stoichiometry (1:1 molar ratio of amine to anhydride) and solvent polarity to minimize side reactions. Purity is enhanced via recrystallization from ethanol or aqueous ethanol ().
- Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via melting point consistency (e.g., 144°C, as seen in related succinamic acids; ).
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- Key Techniques :
- IR Spectroscopy : Identify amide C=O (~1650–1700 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) stretches ().
- ¹H/¹³C NMR : Assign pyridinyl protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Resolve ambiguities using 2D NMR (e.g., HSQC, HMBC) ().
- UV-Vis : Confirm π→π* transitions in the pyridine ring (λmax ~260–280 nm in ethanol; ).
- Contradiction Resolution : Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical values) and mass spectrometry (e.g., EI-MS for molecular ion peak) ().
Q. How do structural features like hydrogen bonding and aromatic stacking influence the compound’s reactivity?
Methodological Answer:
- Hydrogen Bonding : The amide N-H forms intramolecular bonds with adjacent electronegative groups (e.g., nitro or carbonyl), stabilizing planar conformations and reducing nucleophilic attack at the amide bond ().
- Aromatic Interactions : The pyridine ring participates in π-π stacking, which can hinder solubility in non-polar solvents. Methyl substituents at the 6-position increase steric bulk, affecting crystallization efficiency ().
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., R-factor anomalies) be resolved during structural refinement?
Methodological Answer:
- Software Tools : Use SHELXL for small-molecule refinement (). Apply restraints for disordered regions (e.g., methyl groups) and validate via the IUCr CheckCIF tool ().
- Data Collection : Optimize absorption corrections (multi-scan methods for twinned crystals) and collect high-resolution data (θ > 25°) to reduce noise ().
- Handling Anomalies : Re-examine hydrogen bonding networks (e.g., bifurcated N-H⋯O bonds) and apply Hirshfeld surface analysis to validate intermolecular interactions ().
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to pyridine-sensitive targets (e.g., kinases). Parameterize force fields for amide and carboxylic acid groups ().
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., water/ethanol) to assess conformational stability. Validate with experimental solubility data ().
- QM/MM : Calculate charge distribution at the pyridine ring to predict electrophilic/nucleophilic sites ().
Q. What challenges arise in studying hydrogen-bonded networks in polymorphic forms of the compound?
Methodological Answer:
- Polymorph Screening : Recrystallize from diverse solvents (e.g., DMSO, acetonitrile) and analyze via PXRD to identify forms. Use DSC to detect thermal transitions ().
- Hydrogen Bond Analysis : Compare O-H⋯O and N-H⋯O geometries across polymorphs using Mercury software. Note that steric effects from the 6-methyl group may limit packing diversity ().
- Energy Frameworks : Generate CrystalExplorer models to visualize dominant interaction energies (e.g., dimer vs. chain motifs) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
